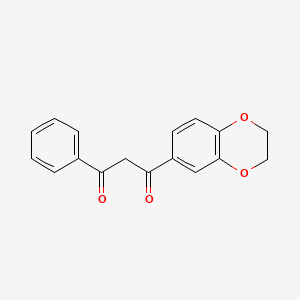
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-phenyl-1,3-propanedione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-phenyl-1,3-propanedione, also known as TAT-DP, is a small molecule compound that has gained significant attention in the scientific community due to its potential therapeutic applications. TAT-DP is a derivative of curcumin, a natural compound found in turmeric, with enhanced bioavailability and stability.
作用機序
The mechanism of action of 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-phenyl-1,3-propanedione is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in disease progression. 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-phenyl-1,3-propanedione has been shown to inhibit the NF-κB pathway, which is involved in inflammation and cancer progression. Additionally, 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-phenyl-1,3-propanedione has been found to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects:
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-phenyl-1,3-propanedione has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer cells, 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-phenyl-1,3-propanedione has been found to induce apoptosis, inhibit angiogenesis, and reduce migration and invasion. In Alzheimer's disease, 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-phenyl-1,3-propanedione has been shown to reduce amyloid-beta-induced neurotoxicity and improve cognitive function. Additionally, 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-phenyl-1,3-propanedione has been found to have anti-inflammatory effects by inhibiting the production of inflammatory cytokines.
実験室実験の利点と制限
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-phenyl-1,3-propanedione has several advantages for lab experiments, including its high stability and bioavailability, which makes it easier to administer and study. However, 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-phenyl-1,3-propanedione also has some limitations, including its relatively high cost and limited solubility in aqueous solutions.
将来の方向性
There are several future directions for the study of 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-phenyl-1,3-propanedione. One potential area of research is the development of 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-phenyl-1,3-propanedione as a therapeutic agent for cancer and Alzheimer's disease. Additionally, further studies are needed to elucidate the mechanism of action of 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-phenyl-1,3-propanedione and its effects on various signaling pathways. Finally, the development of novel synthesis methods for 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-phenyl-1,3-propanedione could potentially reduce its cost and increase its availability for research.
合成法
The synthesis of 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-phenyl-1,3-propanedione involves the reaction of curcumin with 1,3-dibromo-2-propanol in the presence of potassium carbonate and acetonitrile. The reaction mixture is then heated under reflux for several hours, followed by purification using column chromatography. The resulting product is 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-phenyl-1,3-propanedione, which is a yellow powder with a melting point of 160-162°C.
科学的研究の応用
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-phenyl-1,3-propanedione has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and inflammation. 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-phenyl-1,3-propanedione has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In Alzheimer's disease, 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-phenyl-1,3-propanedione has been found to reduce amyloid-beta-induced neurotoxicity and improve cognitive function. Additionally, 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-phenyl-1,3-propanedione has been shown to have anti-inflammatory effects by inhibiting the production of inflammatory cytokines.
特性
IUPAC Name |
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-phenylpropane-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O4/c18-14(12-4-2-1-3-5-12)11-15(19)13-6-7-16-17(10-13)21-9-8-20-16/h1-7,10H,8-9,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNEIZUXDRBBVKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C(=O)CC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-phenylpropane-1,3-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

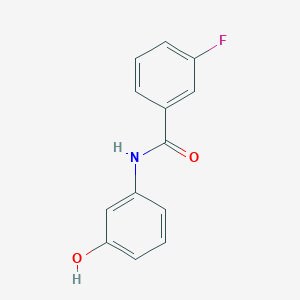
![N''-[3-methoxy-4-(4-nitrophenoxy)benzylidene]carbonohydrazonic diamide hydrochloride](/img/structure/B5796693.png)
![methyl 3-[(4-chlorobenzoyl)amino]-2-methylbenzoate](/img/structure/B5796696.png)
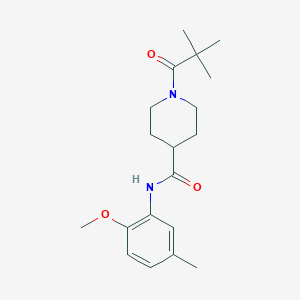

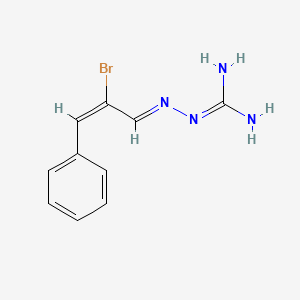
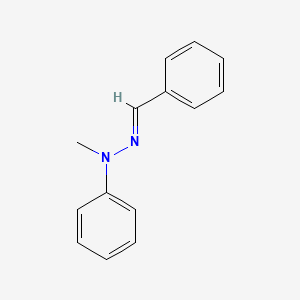
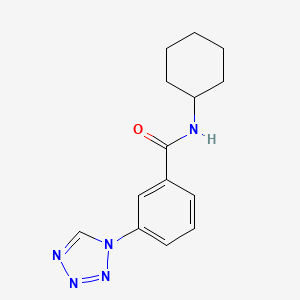

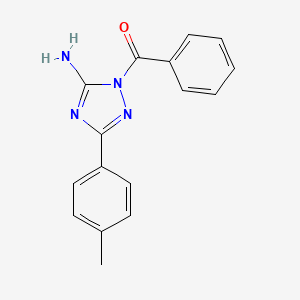
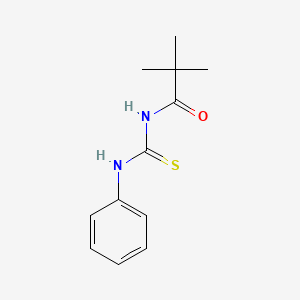

![5-[(2-hydroxyethyl)sulfonyl]-1,3-benzoxazol-2(3H)-one](/img/structure/B5796791.png)
![N-[2-(1,3-benzothiazol-2-yl)-4-chlorophenyl]butanamide](/img/structure/B5796795.png)